molecular formula C19H12BrN5OS2 B2977921 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 422289-86-9

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2977921
CAS No.: 422289-86-9
M. Wt: 470.36
InChI Key: AXQJKRHFZCFUGR-UHFFFAOYSA-N
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Description

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a unique structure. This compound features a tetracyclic core with multiple nitrogen atoms and a bromine substituent, making it an interesting subject for chemical research. The presence of a thiazole ring and a sulfanyl group further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Introduction of the bromine substituent: Bromination reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the thiazole ring: This step may involve coupling reactions using thiazole derivatives.

    Incorporation of the sulfanyl group: Thiolation reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine substituent or the thiazole ring, leading to debromination or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Debrominated compounds, hydrogenated thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({4-chloro-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide
  • 2-({4-fluoro-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

The presence of the bromine substituent in 2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity.

Properties

IUPAC Name

2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN5OS2/c20-11-5-6-13-12(9-11)17-22-14-3-1-2-4-15(14)25(17)19(23-13)28-10-16(26)24-18-21-7-8-27-18/h1-9H,10H2,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQJKRHFZCFUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NC4=C3C=C(C=C4)Br)SCC(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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